REACTION_CXSMILES
|
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9][OH:10].C(=O)([O-])[O-].[K+].[K+].[CH3:17][O:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23]Cl)=[CH:21][CH:20]=1>CN(C)C=O>[CH3:17][O:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23][O:8][C:5]2[C:6](=[O:7])[CH:1]=[C:2]([CH2:9][OH:10])[O:3][CH:4]=2)=[CH:21][CH:20]=1 |f:1.2.3|
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Name
|
|
Quantity
|
42.6 g
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Type
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reactant
|
Smiles
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C1=C(OC=C(C1=O)O)CO
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Name
|
|
Quantity
|
82.8 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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the mixture was heated at 70°-75° C. for 1.5 hours
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Duration
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1.5 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated to about half its volume
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Type
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ADDITION
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Details
|
the concentrate was added to 700 ml water under ice cooling
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Type
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CUSTOM
|
Details
|
The precipitate which separated out
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
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Type
|
WASH
|
Details
|
washed with water and ethyl acetate in that order
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(COC=2C(C=C(OC2)CO)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |